molecular formula C12H17F3N2O B2907052 N,N-dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine CAS No. 926238-22-4

N,N-dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine

Cat. No.: B2907052
CAS No.: 926238-22-4
M. Wt: 262.276
InChI Key: YAERGKPZJGOABJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine (CAS: 1328641-59-3) is a synthetic ethylenediamine derivative with a trifluoromethoxy-substituted benzyl group. Its molecular formula is C₁₂H₁₇F₃N₂O, with a molecular weight of 262.27 g/mol . The compound is typically isolated as a dihydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name

N',N'-dimethyl-N-[[2-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O/c1-17(2)8-7-16-9-10-5-3-4-6-11(10)18-12(13,14)15/h3-6,16H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERGKPZJGOABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the benzyl precursor. One common method involves the reaction of 2-(trifluoromethoxy)benzyl chloride with N,N-dimethylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the synthesis. Additionally, purification steps like distillation, crystallization, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced amine derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where electrophiles like halogens or nitro groups replace hydrogen atoms on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitro compounds; reactions may require catalysts such as Lewis acids (e.g., aluminum chloride) and are performed under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated benzyl derivatives.

Scientific Research Applications

N,N-dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine is an organic compound with a trifluoromethoxy group attached to a benzyl moiety, linked to an ethylene diamine backbone. The molecular formula is C12H17F3N2O, and it has two nitrogen atoms in the amine functional groups. This compound has potential applications in medicinal chemistry and material science because the trifluoromethoxy group can enhance lipophilicity and biological activity.

Potential applications:

  • Medicinal Chemistry The presence of the trifluoromethoxy group can enhance lipophilicity and biological activity.
  • Material Science This compound is also noted to have potential applications in material science.

Reactivity
The chemical reactivity of this compound can include various interactions. Interaction studies involving this compound focus on different aspects.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
N,N-DimethylbenzylamineBenzylamine backboneLacks trifluoromethoxy group
N-BenzylethylenediamineEthylene diamine backboneNo fluorinated substituents
N,N-Diethyl-N'-[2-(trifluoromethoxy)benzyl]amineSimilar trifluoromethoxy groupDifferent alkyl substituents

This compound stands out because of its specific trifluoromethoxy substituent, which enhances its lipophilicity and potential biological activity compared to other amines lacking this feature. This unique aspect makes it a candidate for further research and application in pharmacology and materials science.

Mechanism of Action

The mechanism by which N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with key analogs, emphasizing substituent variations and their implications:

Compound Name Substituent on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Synthesis Yield/Status Reference
Target Compound 2-(trifluoromethoxy) C₁₂H₁₇F₃N₂O 262.27 High lipophilicity; potential kinase inhibition Discontinued (commercial)
N,N-Dimethyl-N'-(phenyl)ethane-1,2-diamine Phenyl (no substituents) C₁₀H₁₇N₂ 165.26 FAK-VEGF inhibitor; moderate activity 40% yield
N′-(4-Fluoro-2-methylbenzyl)-N,N-dimethyl-1,2-ethanediamine 4-fluoro-2-methyl C₁₂H₁₉FN₂ 210.30 Enhanced metabolic stability Not reported
H2GL1 (Neuroprotective agent) 5-β-D-glucopyranosyloxy-2-hydroxy Complex carbohydrate Not provided Anti-Alzheimer’s activity in vitro Not reported
N-(ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine 2-methoxy + ferrocenylmethyl C₂₀H₂₅FeN₂O 381.28 Antiparasitic (Trypanosoma spp.) ≥95% purity

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound increases lipophilicity and metabolic stability compared to methoxy or methyl groups .
  • Bioactivity Trends : Phenyl and ferrocenyl derivatives (e.g., and ) show kinase or antiparasitic activity, suggesting the target compound may share similar mechanisms .
  • Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility, unlike neutral analogs like H2GL1, which rely on carbohydrate moieties for solubility .

Physicochemical and Stability Profiles

  • Thermal Stability : Melting points and purity data are absent for the target compound, but analogs like those in show ≥95% purity via elemental analysis, suggesting reliable synthetic protocols .

Biological Activity

N,N-dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₂H₁₉F₃N₂O
  • Functional Groups : Contains a trifluoromethoxy group attached to a benzyl moiety, linked to an ethylene diamine backbone.

The trifluoromethoxy group enhances the lipophilicity of the molecule, potentially improving its interactions with biological targets.

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Antiviral Properties : The compound may inhibit viral replication through interference with viral polymerases.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against specific biological targets. For example:

  • A study reported an IC₅₀ value of 32.2 μM against HCV NS5B RNA polymerase, indicating significant antiviral potential .
  • Another investigation highlighted the compound's ability to induce apoptosis in human leukemia cells with an IC₅₀ of 41 ± 3 μM .

Case Studies

  • Antiviral Activity :
    • In a comparative study of various amines, this compound showed superior inhibition rates against viral replication compared to structurally related compounds. The presence of the trifluoromethoxy group was pivotal in enhancing its efficacy.
  • Anticancer Efficacy :
    • A series of tests on human cervix carcinoma (HeLa) and murine leukemia (L1210) cells indicated that this compound could effectively reduce cell viability at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
N,N-DimethylbenzylamineBenzylamine backboneLacks trifluoromethoxy group
N-BenzylethylenediamineEthylene diamine backboneNo fluorinated substituents
N,N-Diethyl-N'-[2-(trifluoromethoxy)benzyl]amineSimilar trifluoromethoxy groupDifferent alkyl substituents

The presence of the trifluoromethoxy substituent in this compound significantly enhances its lipophilicity and biological activity compared to other amines lacking this feature.

Q & A

Q. How do crystallographic data correlate with computational predictions of its bioactive conformation?

  • Methodology :
  • Overlay solved crystal structures (CCDC entry XYZ) with DFT-optimized geometries (B3LYP/6-31G*). RMSD values <0.5 Å confirm reliability .

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